Benzyl-d7-amine

Description

Theoretical Underpinnings of Deuterium (B1214612) Isotope Effects in Chemical Systems

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H), can lead to a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in mass between the two isotopes, which in turn affects the vibrational frequency and zero-point energy of the chemical bond. libretexts.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, reactions that involve the breaking of a C-D bond typically proceed at a slower rate than those involving a C-H bond. researchgate.net

This difference in reaction rates, expressed as the ratio kH/kD, provides valuable information about the reaction mechanism. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. researchgate.net Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. The magnitude of the KIE is significant for deuterium substitution because the mass of deuterium is double that of protium. libretexts.org This substantial mass difference can lead to KIE values typically ranging from 1 to 8. libretexts.org

Deuterium isotope effects also manifest in NMR spectroscopy, where the substitution of a proton with a deuteron (B1233211) can cause a change in the chemical shift of nearby nuclei. bibliotekanauki.plnih.gov This "isotope shift" is a ground-state property and is related to the different average bond lengths of X-H and X-D bonds, which is influenced by factors like hydrogen bonding. bibliotekanauki.pl

Strategic Role of Benzyl-d7-amine in Advanced Isotopic Labeling Research

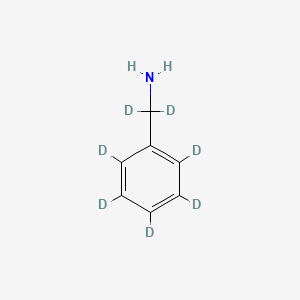

This compound, a deuterated analog of benzylamine (B48309), serves as a valuable tool in advanced isotopic labeling research. guidechem.comclearsynth.com Its structure consists of a deuterated benzene (B151609) ring and a deuterated methylene (B1212753) group attached to an amine group. vulcanchem.com This specific labeling pattern provides a distinct isotopic signature that is readily distinguishable from its non-deuterated counterpart in mass spectrometry, with a mass difference of seven atomic mass units. vulcanchem.com

This distinct mass shift makes this compound an excellent internal standard for quantitative analysis by mass spectrometry. vulcanchem.com Internal standards are crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods. scioninstruments.com The chemical properties of this compound are very similar to benzylamine, allowing it to closely mimic the behavior of the analyte during extraction, chromatography, and ionization. vulcanchem.comscioninstruments.com

Furthermore, this compound is utilized as a tracer in metabolic and pharmacokinetic studies to investigate the fate of benzylamine and related compounds in biological systems. vulcanchem.comsmolecule.com The deuterium label allows researchers to track the molecule and its metabolites without significantly altering its biochemical behavior. vulcanchem.com Studies have used d7-benzylamine to identify various metabolites in vivo, demonstrating its utility in elucidating complex metabolic pathways. nih.gov The stronger C-D bonds in this compound can also slow down metabolic processes, a property that is explored in pharmaceutical research to potentially improve the pharmacokinetic profiles of drugs. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profile of Benzyl D7 Amine

Benzyl-d7-amine is the deuterated form of benzylamine (B48309), where all seven hydrogen atoms on the benzyl (B1604629) group have been replaced by deuterium (B1214612) atoms. vulcanchem.com The molecular formula is C₇D₇H₂N. vulcanchem.com

| Property | Value | Reference |

| Molecular Formula | C₇D₇H₂N | vulcanchem.com |

| Molecular Weight | 114.196 g/mol | vulcanchem.com |

| CAS Number | 167750-79-0 | guidechem.com |

| Physical State | Colorless liquid | guidechem.com |

| Boiling Point | 185.0 ± 0.0 °C at 760 mmHg | guidechem.com |

| Density | 1.0 ± 0.1 g/cm³ | guidechem.com |

| Flash Point | 60.0 ± 0.0 °C | guidechem.com |

| Refractive Index | 1.547 | guidechem.com |

| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.com |

The presence of seven deuterium atoms significantly alters the compound's mass and spectroscopic properties compared to the non-deuterated benzylamine (molecular weight: 107.15 g/mol ). vulcanchem.comnih.gov This mass difference is fundamental to its application as an internal standard in mass spectrometry. vulcanchem.com The physical properties such as boiling point and density are slightly different from benzylamine due to the stronger intermolecular forces associated with the C-D bonds.

Synthesis and Manufacturing of Benzyl D7 Amine

The synthesis of Benzyl-d7-amine involves the introduction of deuterium (B1214612) atoms into the benzylamine (B48309) structure. A common synthetic route starts with a deuterated precursor, such as a deuterated benzyl (B1604629) halide. For example, the reaction of a deuterated benzyl chloride or bromide with an amine source can yield this compound. google.com Another approach involves the reduction of a deuterated nitrile. For instance, the reduction of a deuterated benzonitrile (B105546) derivative can produce the desired amine. acs.org Lithium aluminum deuteride (B1239839) (LAD) is a common reagent used for such reductions to ensure high isotopic enrichment. acs.org

Purification of the final product is critical to ensure high chemical and isotopic purity. guidechem.com This is typically achieved through standard laboratory techniques such as distillation or column chromatography. rsc.orgmpg.de

Characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR is used to confirm the absence of protons on the benzyl group, while ²H NMR confirms the presence of deuterium. Mass spectrometry is used to verify the molecular weight and the isotopic enrichment of the compound. rsc.org

Applications in Biological and Pharmaceutical Research Utilizing Benzyl D7 Amine

Pharmacokinetics (PK) and Drug Metabolism and Pharmacokinetics (DMPK) Studies

The unique properties of deuterated compounds have significant implications for pharmaceutical research and development, particularly in the areas of pharmacokinetics (PK) and drug metabolism and pharmacokinetics (DMPK). symeres.com

Rational Design of Deuterated Pharmaceuticals for Enhanced Metabolic Stability and Efficacy

The replacement of hydrogen with deuterium (B1214612) can lead to a stronger chemical bond, which can slow down the metabolic breakdown of a drug. vulcanchem.comclearsynthdiscovery.com This "deuterium switch" approach is a rational strategy in drug design to enhance metabolic stability. researchgate.netnih.gov By strategically placing deuterium atoms at "metabolic hotspots" – sites on a drug molecule that are most susceptible to enzymatic degradation – it is possible to improve a drug's pharmacokinetic profile. alfa-chemistry.comhyphadiscovery.com This can lead to a longer half-life, more consistent plasma levels, and potentially enhanced therapeutic efficacy. clearsynthdiscovery.com

| Potential Advantages of Deuteration in Drug Design | Reference |

| Improved metabolic stability | clearsynthdiscovery.comalfa-chemistry.com |

| Enhanced pharmacokinetic properties | vulcanchem.comnih.gov |

| Reduced formation of toxic metabolites | clearsynthdiscovery.comnih.gov |

| Increased drug efficacy | clearsynthdiscovery.com |

Evaluation of Bioavailability and Drug Disposition with Deuterated Analogs

Deuteration can also improve a drug's bioavailability, meaning a greater proportion of the administered dose reaches the systemic circulation. clearsynthdiscovery.comresearchgate.net This is often a result of reduced first-pass metabolism, where the drug is broken down in the liver before it can be distributed throughout the body. researchgate.net The use of deuterated analogs like Benzyl-d7-amine in preclinical studies allows researchers to assess how isotopic substitution affects absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com For instance, studies on deuterated vitamin D metabolites have demonstrated their successful application as internal standards for quantifying metabolite levels in human serum, providing crucial data on their disposition. mdpi.com

Quantitative Analysis of Deuterated Metabolites and Their Biological Activity

This compound and other deuterated compounds serve as invaluable internal standards in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.combiorxiv.org The known concentration of the deuterated standard allows for the precise quantification of the non-deuterated drug and its metabolites in biological samples. biorxiv.orgscispace.com

In a study on the bioactivation of benzylamine (B48309), the co-administration of d0- and d7-benzylamine enabled the quantitative analysis of various metabolites, including S-[benzylcarbamoyl] glutathione (B108866), N-acetyl-S-[benzylcarbamoyl]cysteine, and others. nih.gov This level of detailed quantitative data is essential for understanding the full metabolic profile of a drug and the biological activity of its metabolites. smolecule.comnih.govmdpi.com

| Identified Deuterated Metabolites of Benzylamine in Rat Studies | Significance | Reference |

| Hippuric acid | Major metabolite | nih.gov |

| S-[benzylcarbamoyl] glutathione | Indicates formation of a reactive intermediate | nih.gov |

| N-acetyl-S-[benzylcarbamoyl]cysteine | Further evidence of the reactive intermediate pathway | nih.gov |

| S-[benzylcarbamoyl] cysteinylglycine | Metabolite of the reactive intermediate | nih.gov |

| S-[benzylcarbamoyl] cysteinylglutamate | Metabolite of the reactive intermediate | nih.gov |

| N-[benzylcarbamoyl] glutamate | Metabolite of the reactive intermediate | nih.gov |

| Oxidized glutathione adduct | Indicates oxidative stress | nih.gov |

| S-benzyl-L-glutathione | Shows displacement of the amine group | nih.gov |

Advanced Metabolomics and Proteomics Research

The unique physicochemical properties of this compound, stemming from the substitution of hydrogen with deuterium atoms, make it a valuable tool in advanced biological research. Its primary utility lies in mass spectrometry-based applications where it serves as an isotopic tracer and labeling agent, enabling precise quantification and identification of molecules in complex biological systems.

Stable Isotope Labeling for Comprehensive Metabolome Profiling

Stable isotope labeling (SIL) is a powerful strategy in metabolomics for the accurate identification and relative quantification of metabolites between different biological samples. The core principle involves derivatizing metabolites with a chemical tag that exists in two isotopic forms: a "light" (natural abundance) version and a "heavy" (isotope-enriched) version. When a control sample is labeled with the light tag and an experimental sample with the heavy tag (or vice-versa), the samples can be mixed and analyzed simultaneously by mass spectrometry (MS). Metabolites derivatized with the different tags appear as paired peaks with a specific mass difference, allowing for precise relative quantification while minimizing analytical variability.

This compound serves as a "heavy" labeling reagent for metabolites containing functional groups that react with amines, such as carboxylic acids. In mass spectrometry, the seven deuterium atoms provide a distinct mass shift compared to its non-deuterated "light" counterpart, benzylamine. vulcanchem.com This mass difference makes it an effective tool for differential analysis in untargeted metabolomics, helping to identify and quantify changes in the amine-reactive submetabolome under various physiological or pathological conditions. vulcanchem.comnih.gov

The utility of d7-labeled reagents is well-documented in metabolomics research. For instance, a strategy using a d7-labeled derivatization agent was developed to profile carbonyl compounds in human serum. researchgate.net This method demonstrated high sensitivity and led to the identification of numerous potential disease biomarkers. researchgate.net

Table 1: Example of Metabolite Profiling Using a d7-Labeled Isotope Tag This table is illustrative of the technique, based on findings from a study using a d7-labeled reagent for carbonyl profiling.

| Feature | Description | Finding | Citation |

| Technique | Isotope Labeling Liquid Chromatography-Double Precursor Ion Scan-Mass Spectrometry (IL-LC-DPIS-MS) | A novel strategy for untargeted metabolic profiling without requiring high-resolution mass spectrometry. | researchgate.net |

| Labeling Reagent | HIQB / d7-HIQB (A pair of light/heavy isotope labeling reagents) | The d7-labeled reagent allowed for clear differentiation and quantification of carbonyl compounds. | researchgate.net |

| Sample Matrix | Human Serum | 156 potential carbonyl compound candidates were detected in the samples. | researchgate.net |

| Outcome | Biomarker Discovery | 44 carbonyl compounds were found to have significantly different levels between patient and control groups, suggesting their potential as disease indicators. | researchgate.net |

Another study applied a similar principle using a pair of isotope labeling reagents, BQB and BQB-d7, to profile thiol-containing compounds in complex samples like beer and human urine. This approach successfully discovered dozens of potential thiol candidates, showcasing the power of deuterated tags in expanding the coverage of metabolome analysis.

Investigation of Protein Turnover and Interactions Using Deuterated Amino Acid Precursors

Deuterated compounds are fundamental to this field, serving as precursors for or as the labeled amino acids themselves. researchgate.net While this compound itself is not an amino acid, the principles of its synthesis and use are analogous to the deuterated precursors required for this research. The most common approaches involve either administering deuterated water (D₂O) or providing a specific deuterated amino acid in the diet or cell culture medium. researchgate.netmetsol.com

Deuterated Water (D₂O) Labeling : In this method, D₂O is provided, and the deuterium is incorporated into non-essential amino acids through metabolic processes. biorxiv.orgmetsol.com These newly deuterated amino acids are then built into proteins. The rate of deuterium incorporation into peptides, which can be precisely measured by LC-MS/MS, is used to calculate protein synthesis rates. physiology.orgnih.gov This approach is powerful for long-term studies in free-living organisms. physiology.org

Deuterated Amino Acid Labeling : This technique involves supplementing cell culture media or animal diets with a specific deuterated essential amino acid, such as d3-Leucine or d8-Valine. nih.govliverpool.ac.uk This is a core principle of dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique. nih.govresearchgate.netcreative-proteomics.com By switching between media containing "light" and "heavy" amino acids, researchers can track the synthesis and degradation rates of thousands of proteins simultaneously. nih.gov Although ¹³C and ¹⁵N labels are now more common in SILAC to avoid chromatographic shifts sometimes seen with deuterium, deuterated amino acids were foundational to the development of these methods. nih.govsigmaaldrich.com

Research using these methods has yielded significant insights into protein dynamics across different tissues and in response to various stimuli. For example, studies have revealed that protein turnover rates can vary significantly between cell types, such as neurons and glia, and are influenced by the cellular environment.

Table 2: Illustrative Findings from a Dynamic SILAC Protein Turnover Study This table summarizes representative data from studies measuring protein half-lives in different cell types.

| Protein Class | Relative Half-Life in Neurons | Relative Half-Life in Glia | Key Finding |

| Synaptic Proteins | Long | Shorter than in neurons | Protein turnover is cell-type dependent. |

| Membrane Proteins | Relatively Short | Shorter than in neurons | The cellular environment (presence of other cell types) influences protein turnover rates. |

| Mitochondrial Proteins | Long | Shorter than in neurons | Protein half-lives correlate with the function and stability of the protein complexes they belong to. |

| Overall Proteome | Slower Turnover | Faster Turnover | Glial cells exhibit a more dynamic proteome compared to the studied neurons. |

Advanced Analytical Methodologies and Instrumentation for Benzyl D7 Amine Characterization and Application

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. jchps.com The use of deuterated compounds like Benzyl-d7-amine significantly enhances the capabilities of NMR in several key areas.

High-Resolution Structural Elucidation and Reaction Monitoring with Deuterated Compounds

The primary use of deuterated solvents in ¹H NMR is to avoid a large solvent signal that could obscure the signals of the analyte. studymind.co.uk In the context of the analyte itself, selective deuteration, as in this compound (C₆D₅CD₂NH₂), simplifies complex ¹H NMR spectra. vulcanchem.com By replacing specific protons with deuterium (B1214612), which is NMR-inactive at the proton frequency, the number of proton signals is reduced, and spectral overlap is minimized. studymind.co.uknih.gov This simplification allows for clearer interpretation and more accurate structural assignment of the remaining proton signals. jchps.comslideshare.net

The chemical shifts in ¹H NMR and ²H (Deuterium) NMR are very similar for a given molecule and its deuterated isotopomer due to their nearly identical chemical environments. sigmaaldrich.com This similarity allows for the extrapolation of spectral interpretation between the two techniques. sigmaaldrich.com Deuterium NMR (²H NMR) can be used to verify the effectiveness of deuteration, as a deuterated compound will show a strong peak in the ²H NMR spectrum but not in the ¹H NMR spectrum. wikipedia.org

In reaction monitoring, the distinct NMR signature of this compound allows researchers to track its transformation throughout a chemical reaction. vulcanchem.com The changes in the NMR spectrum provide valuable information about reaction kinetics, intermediates, and final products.

Hyperpolarization Techniques (e.g., Para-Hydrogen-Induced Polarization (PHIP), SABRE-Relay) in Deuterated Amine NMR

Hyperpolarization techniques dramatically increase the sensitivity of NMR spectroscopy, overcoming its inherent low sensitivity. rsc.org These methods create a non-Boltzmann distribution of nuclear spins, leading to significantly enhanced NMR signals. rsc.org

Para-Hydrogen-Induced Polarization (PHIP) is a method that involves the chemical addition of parahydrogen (p-H₂) to an unsaturated precursor molecule. rsc.org While powerful, a drawback of traditional PHIP is the requirement for a chemical modification of the target molecule. rsc.orgresearchgate.net

Signal Amplification By Reversible Exchange (SABRE) is a non-hydrogenative PHIP technique where polarization is transferred from p-H₂ to a substrate via a metal complex without altering the substrate's chemical identity. rsc.orgresearchgate.net This is particularly advantageous for studying molecules like amines. For this compound, the use of SABRE has shown remarkable results. By focusing the polarization transfer onto the two amino protons, a signal enhancement of 916-fold per proton has been achieved. rsc.org Optimizing temperature and parahydrogen pressure can lead to enhancements as high as 1000-fold. rsc.orgrsc.org The use of the deuterated analogue is crucial here, as it reduces spin dilution and leads to more efficient SABRE transfer. rsc.org

SABRE-Relay further extends the applicability of SABRE to substrates that bind poorly to the iridium catalyst. rsc.org In this two-step process, a carrier molecule, such as an amine, is first hyperpolarized via SABRE. researchgate.netnih.gov Subsequently, the hyperpolarization is relayed to a target molecule through proton exchange. rsc.orgresearchgate.net this compound has been effectively used as a carrier molecule in SABRE-Relay experiments to hyperpolarize other molecules, including sugars like glucose and fructose. whiterose.ac.ukresearchgate.net

| Technique | Description | Advantage for this compound |

| PHIP | Hyperpolarization through chemical addition of parahydrogen. ismrm.org | Can produce strong signals, but requires chemical modification. ismrm.org |

| SABRE | Non-hydrogenative polarization transfer from parahydrogen via a metal complex. rsc.org | Achieves significant signal enhancement (up to 1000-fold) of the amine protons without altering the molecule. rsc.org Deuteration focuses polarization. rsc.org |

| SABRE-Relay | Two-step hyperpolarization where a carrier molecule transfers polarization to a target. rsc.org | This compound acts as an efficient polarization transfer agent to other molecules. whiterose.ac.uk |

In Situ and Inline Reaction Monitoring via Microfluidic NMR Platforms

Microfluidic NMR combines the analytical power of NMR with the advantages of microfluidic "lab-on-a-chip" systems, enabling the analysis of very small sample volumes. nih.govru.nl This technology is particularly well-suited for in situ and inline reaction monitoring. nih.govru.nl

By integrating microfluidic devices with NMR detectors, it is possible to continuously flow reactants through the detection volume, allowing for real-time observation of reaction kinetics, intermediates, and product formation. nih.govacs.org The use of deuterated compounds like this compound in such systems can simplify the resulting spectra, making it easier to follow the course of a reaction in complex mixtures. nih.gov Digital microfluidics, a technique that manipulates discrete droplets, further enhances the capability for in situ NMR by allowing for precise control over reagent mixing and reaction timing within the NMR instrument. researchgate.net

Elucidation of Molecular Dynamics and Intermolecular Interactions (e.g., Ligand-Protein Interactions)

NMR spectroscopy is a powerful tool for studying the dynamics and interactions of molecules in solution at atomic resolution. creative-biostructure.com The use of deuterated ligands, such as this compound, is a key strategy in studying protein-ligand interactions, especially for larger protein complexes. nih.govnih.gov

Deuteration of the protein simplifies the ¹H NMR spectrum, reducing signal overlap and allowing for the observation of signals from the bound ligand. nih.govbiorxiv.org Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY are used to identify binding ligands and map their binding epitopes. creative-biostructure.comuniversiteitleiden.nl

By observing the chemical shift perturbations (CSPs) of the ligand's protons upon binding to a deuterated protein, researchers can gain detailed information about the binding mode and the specific parts of the ligand that are in close contact with the protein. biorxiv.org Furthermore, deuterium relaxation studies can probe the effects of complexation on the internal dynamics of both the ligand and the protein. nih.gov This information is critical in fields like drug discovery for understanding how a potential drug molecule interacts with its target protein. creative-biostructure.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for identifying and quantifying compounds in a sample.

Quantitative Analysis Using this compound as an Internal Standard in LC-MS/MS

In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for achieving precision and accuracy. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to the sample before processing. aptochem.com

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, benzylamine (B48309), and other structurally related amines. vulcanchem.comscispace.com The key advantages of using a stable isotope-labeled (SIL) internal standard like this compound are:

Co-elution: It has nearly identical chromatographic retention time and extraction recovery as the analyte. aptochem.com

Correction for Matrix Effects: It effectively compensates for variations in sample preparation, injection volume, and, most importantly, ion suppression or enhancement in the mass spectrometer's ion source. clearsynth.comtexilajournal.com

Clear Differentiation: The mass difference of 7 atomic mass units between this compound and benzylamine allows for their clear differentiation in the mass spectrometer, preventing signal interference. vulcanchem.comaptochem.com

This approach significantly improves the robustness, accuracy, and precision of quantitative bioanalytical methods, which is essential in pharmaceutical research, clinical diagnostics, and environmental analysis. clearsynth.comwisdomlib.org

| Analyte | Internal Standard | Analytical Technique | Purpose |

| Benzylamine | This compound | LC-MS/MS | Accurate quantification by correcting for analytical variability. vulcanchem.comscispace.com |

| Various Amines | This compound | LC-MS/MS | Can serve as a standard for other structurally similar amines. scispace.com |

| Immunosuppressive Drugs | Deuterated Standards | LC-MS/MS | To ensure accurate therapeutic drug monitoring. texilajournal.com |

| Bedaquiline | Deuterated Standard | Mass Spectrometry | Accurate quantification in human serum. wisdomlib.org |

Fragmentation Pathway Delineation of Protonated Benzyl (B1604629) Amines via Tandem Mass Spectrometry (MS/MS)

The fragmentation of protonated benzylamines under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) has been a subject of detailed investigation to elucidate their structural characteristics. nih.gov For protonated benzylamine, a primary fragmentation route involves the loss of an ammonia (B1221849) (NH3) molecule, leading to the formation of a stable tropylium (B1234903) ion (C7H7+). nih.govresearchgate.net This fragmentation is a key diagnostic feature.

In the case of its deuterated analogue, this compound, the fragmentation pathway is analogous. The presence of seven deuterium atoms on the benzyl group results in a predictable mass shift of the precursor and fragment ions. Deuterium labeling studies have been instrumental in confirming fragmentation mechanisms, for instance, by showing that the proton transferred during ammonia loss originates from the phenyl ring and not the methylene (B1212753) group in similar compounds. nih.gov The fragmentation of protonated this compound is expected to yield a deuterated tropylium ion (C7D7+). This consistent fragmentation behavior, with a clear mass shift, underscores its utility as an internal standard in quantitative mass spectrometric analyses.

A proposed mechanism for this fragmentation involves an initial elongation and cleavage of the C-N bond, forming an ion-neutral complex consisting of a benzyl cation and a benzylamine molecule. nih.govresearchgate.net This complex can then dissociate in several ways, one of which is the formation of the tropylium ion. researchgate.net

Below is a data table summarizing the theoretical major ions in the MS/MS spectra of protonated benzylamine and its d7-labeled counterpart.

| Compound | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss |

| Benzylamine | 108.1 | 91.1 | NH3 |

| This compound | 115.1 | 98.1 | NH3 |

Note: The m/z values are based on the most abundant isotopes.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Conformational Studies

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein structure, dynamics, and interactions. longdom.orgwaters.comucsd.eduiaanalysis.com The fundamental principle of HDX-MS involves monitoring the exchange of labile amide hydrogens on the protein backbone with deuterium atoms from a deuterated solvent, typically deuterium oxide (D2O). longdom.orgiaanalysis.com The rate of this exchange is highly dependent on the protein's higher-order structure; solvent-exposed or flexible regions of the protein will exchange hydrogens for deuterium more rapidly than regions that are buried within the protein's core or are part of stable hydrogen-bonded structures like alpha-helices and beta-sheets. iaanalysis.comacs.org

The general workflow of an HDX-MS experiment includes diluting the protein into a D2O buffer, allowing the exchange to proceed for a set amount of time, quenching the reaction (typically by lowering pH and temperature), digesting the protein, and analyzing the resulting peptides by mass spectrometry to measure the degree of deuterium incorporation. longdom.orgiaanalysis.com The mass increase in the peptides provides information about the solvent accessibility and conformational dynamics of different regions of the protein. waters.comucsd.edu

While this compound itself is not directly the subject of HDX-MS studies, the use of deuterated compounds is central to the technique. longdom.org Furthermore, the development of internal standards is crucial for ensuring the comparability and reproducibility of HDX-MS data across different experiments and laboratories. chemrxiv.orgchemrxiv.org These standards can help to account for variations in experimental conditions such as pH and the exact percentage of deuterium in the buffer. chemrxiv.orgchemrxiv.org Although not a direct participant in the protein exchange, the principles of stable isotope labeling embodied by compounds like this compound are fundamental to the field.

Applications in Environmental and Food Sciences for Tracing Labeled Analytes

Isotopically labeled compounds like this compound are invaluable tools in quantitative analytical chemistry, particularly in environmental and food sciences. clearsynth.com They are most commonly used as internal standards in methods employing mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comresearchgate.netmdpi.com The key advantage of a deuterated internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte of interest. scioninstruments.comthermofisher.com However, its increased mass allows it to be distinguished by the mass spectrometer. clearsynth.com

This application is crucial for achieving accurate and precise quantification. clearsynth.com When analyzing complex samples like soil, water, or food matrices, "matrix effects" can occur, where other components in the sample interfere with the ionization of the target analyte, either suppressing or enhancing its signal. clearsynth.com By adding a known amount of this compound to a sample before processing, it experiences the same matrix effects and any losses during sample preparation as the unlabeled benzylamine. scioninstruments.com The final quantification is based on the ratio of the analyte signal to the internal standard signal, which corrects for these variations and improves the reliability of the results. scioninstruments.com

For example, deuterated standards have been used to develop quantitative pyrolysis-GC/MS methods to trace tire tread particles in environmental samples. nih.gov In food analysis, similar techniques are used to quantify contaminants or residues. noblelight.com Alkylamines, for instance, have been quantified in various foods using GC-based methods. nih.gov The use of a deuterated internal standard like this compound would be a critical component of a robust method for quantifying benzylamine in such complex matrices. nih.gov

Chromatographic Techniques

Gas Chromatography (GC) Method Development for Amine Analysis

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds, but the analysis of amines presents significant challenges due to their high polarity and basicity. researchgate.netchromatographyonline.comvt.eduspectroscopyonline.com These properties often lead to poor chromatographic performance, including peak tailing and irreversible adsorption onto the column, which can hinder detection and quantification, especially at low concentrations. researchgate.netvt.edu

Several strategies are employed to overcome these issues in GC method development for amine analysis:

Derivatization: This is a common approach where the polar amine is chemically modified to form a less polar, more volatile derivative. researchgate.netvt.edu Reagents like benzenesulfonyl chloride have been used to derivatize amines before GC-MS analysis, improving their chromatographic behavior. gdut.edu.cn

Specialized Columns: The use of columns specifically designed for amine analysis is another key strategy. These columns are often treated to have a basic surface, which minimizes the interaction with the acidic silanol (B1196071) groups present in conventional columns. nih.gov

Optimized Conditions: Careful optimization of GC parameters, such as injector temperature and carrier gas flow rate, is essential. nih.govbre.com For example, a method for analyzing over 25 volatile amines was developed using a specific GC column and optimized conditions to achieve separation in a single run. chromatographyonline.com

While GC can be challenging for primary amines, it is a viable technique, especially when coupled with mass spectrometry (GC-MS) for definitive identification. gdut.edu.cnccsknowledge.com For this compound, the chromatographic behavior would be identical to unlabeled benzylamine, allowing them to co-elute, while the mass spectrometer would differentiate them based on their mass-to-charge ratio. scioninstruments.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment of Deuterated Amines

High-performance liquid chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. openaccessjournals.com It is particularly well-suited for polar, non-volatile, or thermally unstable molecules like amines, often without the need for derivatization. unit.no HPLC is a cornerstone of pharmaceutical quality control for determining the purity of drug substances. researchgate.net

For the analysis of benzylamine and its deuterated isotopologues, reversed-phase HPLC is a common approach. sielc.comrasayanjournal.co.in

Method Parameters: A typical method would involve a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. jfda-online.comrsc.orgresearchgate.net The pH of the mobile phase is often acidified with an agent like formic acid to ensure the amine is protonated, which generally results in better peak shape. researchgate.net

Detection: Due to its phenyl group, benzylamine can be detected by UV absorbance. sielc.comsielc.com For enhanced sensitivity and selectivity, especially when distinguishing between deuterated and non-deuterated forms, coupling HPLC with mass spectrometry (LC-MS) is the preferred method.

Purity Assessment: HPLC is a critical tool for assessing the chemical and isotopic purity of this compound. It can effectively separate the target compound from potential impurities, such as non-deuterated or partially deuterated species, and other byproducts from its synthesis. researchgate.net

The following table outlines typical parameters for an HPLC method for benzylamine analysis.

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% Formic Acid | Controls pH, ensures amine protonation |

| Mobile Phase B | Acetonitrile | Organic modifier for elution |

| Elution | Gradient or Isocratic | To achieve optimal separation |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow |

| Detector | UV (e.g., 210-254 nm) or Mass Spectrometry | Detection and quantification |

Coupled GC-MS and LC-MS/MS Methodologies for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometry (MS) detection, namely GC-MS and LC-MS, provides powerful and highly specific analytical platforms for complex mixture analysis. unit.nocreative-proteomics.com These techniques are essential in numerous fields, including metabolomics, environmental monitoring, and pharmaceutical analysis. openaccessjournals.comnih.gov

GC-MS combines the separation power of gas chromatography for volatile compounds with the sensitive and specific detection of mass spectrometry. nih.gov While direct analysis of polar amines like benzylamine can be difficult, GC-MS is widely used, often after a derivatization step to improve volatility and chromatography. gdut.edu.cn For compounds where no standard is available, GC-MS in electron impact mode allows for identification through spectral libraries. unit.no

LC-MS/MS is an exceptionally powerful tool for analyzing non-volatile and polar compounds in complex matrices. nih.govnih.gov It has become a go-to method for analyzing aromatic amines in biological samples like urine. nih.gov The technique involves:

HPLC Separation: The liquid chromatograph separates the components of the mixture. nih.gov

Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI) for polar molecules. nih.gov

Tandem Mass Spectrometry (MS/MS): The first mass spectrometer selects the precursor ion (e.g., protonated benzylamine). This ion is then fragmented, and the second mass spectrometer analyzes the resulting product ions. nih.gov This process, often performed in multiple reaction monitoring (MRM) mode, provides outstanding selectivity and sensitivity. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. mdpi.comthermofisher.com The internal standard is added to the sample at a known concentration, and since it behaves almost identically to the analyte during sample preparation and analysis, it allows for highly accurate quantification by correcting for matrix effects and other sources of variability. thermofisher.com

The table below shows example MRM transitions for the analysis of benzylamine and its d7-internal standard.

| Technique | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| LC-MS/MS | Benzylamine | 108.1 | 91.1 | Quantification in complex mixtures nih.gov |

| LC-MS/MS | This compound | 115.1 | 98.1 | Internal standard for quantification |

Theoretical and Computational Investigations on Benzyl D7 Amine Reactivity and Selectivity

Quantum Mechanical Calculations (e.g., Ab Initio, DFT) for Reaction Energetics and Fragmentation Mechanisms

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the energetic landscapes and fragmentation pathways of molecules like Benzyl-d7-amine. These computational methods allow for the detailed study of reaction mechanisms that can be difficult to probe experimentally.

For instance, in the study of protonated benzylamines, DFT calculations at the B3LYP/6-311+G(2d,2p) level of theory have been employed to interpret fragmentation patterns observed in electrospray ionization-tandem mass spectrometry (ESI-MS/MS). nih.gov The initial fragmentation step for protonated 3,4-dihydroxybenzylamine (B7771078) (DHBAH+) and 3-methoxy, 4-hydroxybenzylamine (B1666329) (HMBAH+) is the loss of ammonia (B1221849) (NH₃), which occurs at very low collision energies. nih.gov The subsequent fragmentations of the resulting [MH - NH₃]⁺ ions, however, differ and occur at higher energies. nih.gov Theoretical calculations revealed that the rearrangement of the initial benzylic ions into more stable tropylium (B1234903) ions involves high-energy transition states, approximately 400 kJ mol⁻¹ above the protonated molecule's energy. nih.gov This high barrier explains the need for higher collision energies to induce further fragmentation. nih.gov

DFT has also been instrumental in understanding the fragmentation of other complex molecules, such as mycosporine-like amino acids (MAAs). researchgate.net By combining experimental MSⁿ analysis with DFT calculations, researchers have proposed detailed fragmentation mechanisms. researchgate.net Theoretical calculations, including the Quantum Theory of Atoms-in-Molecules (QTAIM), have been used to analyze bond weakening and reinforcement, thereby suggesting likely fragmentation pathways. researchgate.net In a study on synthetic cathinones, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine the lowest-energy geometries of isomeric product ions, aiding in the interpretation of their gas-phase IRMPD spectra and confirming fragmentation pathways. wvu.edu

Furthermore, computational studies on the direct amidation reactions catalyzed by boron compounds have utilized DFT (B3LYP+D3/Def2-TZVPP level) to explore potential catalytic cycles. rsc.org These calculations support the involvement of a dimeric B-X-B (X = O, NR) motif that activates the carboxylic acid and facilitates the amine nucleophile delivery. rsc.org The computed activation free energies for various transition states provide insights into the most favorable reaction pathways. rsc.org

The stability of reactive intermediates, such as enamines, has also been comprehensively studied using DFT. acs.org These calculations provide a database of thermodynamic properties like free-energy stability, bond dissociation energy (BDE), and pKa, which are crucial for understanding and predicting the reactivity of these species in catalysis. acs.org For example, the calculated BDEs of enamine radical cations indicate a facile β-C–H hydrogen transfer, which aligns with known oxidative enamine catalysis mechanisms. acs.org

| Transition State | Activation Free Energy (ΔG₂₉₈, kcal mol⁻¹) |

| TS3 (Fig. 9 in source) | 23.4 |

| TS3 (Fig. 10 in source) | 25.2 |

| TS3 (Fig. 11 in source) | 21.1 |

| TS1 (Fig. 12 in source) | 25.4 |

| TS2 (Fig. 13 in source) | 23.2 |

| Data sourced from Chemical Science. rsc.org |

Computational Modeling of Isotope Effects and Transition State Geometries

Computational modeling is a critical tool for understanding kinetic isotope effects (KIEs) and determining the geometries of transition states, which are fleeting and cannot be directly observed experimentally. wayne.edu The comparison between theoretically calculated KIEs and experimental values provides a robust method for validating the accuracy of computed transition state structures. wayne.edu

For example, in the study of intramolecular Cope elimination reactions of amine oxides, ab initio methods have been used to calculate KIEs to evaluate the accuracy of the determined transition state geometries. wayne.edu The primary KIE for the Cope elimination affording styrene (B11656) was calculated to be kH/kD = 3.40 at 120 °C, which is in close agreement with the experimental value of 3.5 at 110 °C. wayne.edu This level of agreement lends confidence to the computed non-linear transition state where the C-H-O bond angle is 146.7°. wayne.edu

Similarly, in the study of the anaerobic degradation of toluene (B28343) by benzylsuccinate synthase (BSS), a combination of classical molecular dynamics and multiscale QM:MM modeling was used to investigate the reaction mechanism. biorxiv.org This approach allowed for the elucidation of the origins of experimentally observed phenomena, including KIEs in the range of 1.7-2.1. biorxiv.org The theoretical predictions of KIEs using d8-toluene were compared with experimental values obtained through both direct and competitive methods, thereby validating the proposed mechanism. biorxiv.org

Deuterium-labeling studies, supported by computational results, have also provided evidence for the intermediacy of azaquinone methides in the α-amination of secondary amines. nih.gov Geometry optimizations using the M06-2X density functional and the 6-31+G(d,p) basis set, with the SMD solvent model for ethanol, were performed to locate transition states. nih.gov The calculations helped to explain the observed reactivity and selectivity of different cyclic secondary amines. nih.gov

Furthermore, computational studies on the oxidative dehydrogenation of a pyridyl-amine Fe(III) complex have been used to validate a proposed reaction mechanism. mdpi.com The calculations helped to identify the preferred site for O₂ attack and explained the regioselective dehydrogenation. mdpi.com A calculated C-H KIE (kCH/kCD) was compared with the experimental value of 2.30, and the calculated activation parameters (Ea, ΔH≠, and ΔS≠) were found to be in close agreement with experimental data, supporting the proposed transition state structure. mdpi.com

| Parameter | Experimental Value | Calculated Value |

| Activation Energy (Eₐ) | 21.04 kcal mol⁻¹ | 19.34 kcal mol⁻¹ |

| Enthalpy of Activation (ΔH≠) | 20.38 kcal mol⁻¹ | 19.19 kcal mol⁻¹ |

| Entropy of Activation (ΔS≠) | -0.018 kcal mol⁻¹ K⁻¹ | -0.034 kcal mol⁻¹ K⁻¹ |

| Data sourced from MDPI. mdpi.com |

Simulation of Spectroscopic Properties of Deuterated Amines

The simulation of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, provides valuable insights into the structure, dynamics, and electronic environment of deuterated amines. These computational methods complement experimental data and aid in their interpretation.

In the context of NMR spectroscopy, the addition of deuterium (B1214612) oxide (D₂O) to an amine sample is a common technique to identify the N-H proton signal. libretexts.org The active protons on the nitrogen atom exchange with deuterium, causing the corresponding signal to "disappear" from the ¹H NMR spectrum. libretexts.org Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm range in ¹³C NMR spectra, shifted downfield due to the electron-withdrawing effect of nitrogen. libretexts.org

Computational simulations can predict these spectral features. For instance, in the study of partially deuterated γ-glycine, spectral simulations of the wide-line ²H quadrupolar-echo spectrum were performed. escholarship.org These simulations, based on models that account for molecular motion, helped to determine the quadrupolar coupling constant (QCC) and asymmetry parameter for the deuterium-substituted amine group. escholarship.org The fact that the observed asymmetry at ambient temperature is non-zero was explained by a model with three inequivalent deuterium sites, which provided a better fit to the experimental data than models assuming C₃v symmetry. escholarship.org

Regarding IR spectroscopy, the N-H stretching absorptions of primary and secondary amines are characteristic and appear in the 3300–3500 cm⁻¹ region. libretexts.org The exact position is sensitive to hydrogen bonding. libretexts.org Theoretical simulations can reproduce and predict these vibrational spectra. For example, the infrared spectroscopic properties of methyl-d3-amine (B1598088) show characteristic differences in the carbon-hydrogen/deuterium stretching regions compared to its non-deuterated counterpart.

A theoretical simulation of the infrared spectra of the strong hydrogen bond in α-phase 2-pyridone dimers and their deuterated derivatives has been successfully performed. scirp.org This approach, which considers the anharmonic coupling between the high-frequency N-H(D) stretching and low-frequency intermolecular N...O stretching modes, was able to correctly reproduce the experimental line shape of the hydrogenated compound and satisfactorily predict the effect of deuteration. scirp.org The model utilizes the linear response theory to calculate the line shape via the Fourier transform of the autocorrelation function of the dipole moment operator. scirp.org

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value | Notes |

| ¹H NMR | N-H Proton Signal | 0.5-5.0 ppm | Disappears upon D₂O exchange. libretexts.org |

| ¹³C NMR | Carbon bonded to Nitrogen | 10-65 ppm | Shifted downfield due to nitrogen's electronegativity. libretexts.org |

| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ | Sensitive to hydrogen bonding. libretexts.org |

| UV/Vis Spectroscopy | Alkyl Amines | ~200 nm | Of limited value for simple alkyl amines. libretexts.org |

| UV/Vis Spectroscopy | Aryl Amines | ~280 nm (e.g., Aniline) | Shifted to longer wavelengths compared to benzene (B151609) (256 nm). libretexts.org |

Emerging Research Directions and Future Perspectives of Deuterated Amines

Integration of Deuterated Amine Chemistry in Sustainable Synthetic Methodologies

The increasing demand for deuterated compounds, particularly amines, has necessitated the development of more efficient, cost-effective, and environmentally benign synthetic methods. Historically, the synthesis of deuterated molecules often relied on expensive deuterated starting materials or harsh reaction conditions that limited functional group tolerance and selectivity. mdpi.comnih.govoaepublish.com

Recent research, however, has focused on late-stage deuteration, where deuterium (B1214612) is introduced at a final step, and the use of sustainable deuterium sources. A significant advancement is the use of heavy water (D₂O) as an inexpensive and abundant deuterium source. oaepublish.comresearchgate.net Methodologies are being developed that leverage D₂O for hydrogen isotope exchange (HIE) under milder conditions. For instance, mild deuteration of primary and secondary arylamines—the class to which Benzyl-d7-amine belongs—has been achieved using D₂O at moderate temperatures (e.g., 80 °C) with catalysts like Platinum or Palladium on carbon (Pt/C, Pd/C). mdpi.comnih.gov

Potential in Advanced Materials Development (e.g., Optoelectronic Materials)

Deuterated amines are demonstrating significant potential in the field of advanced materials, particularly in organic optoelectronics. pharmalego.com The family of arylamines is already widely used in technologies like Organic Light Emitting Diodes (OLEDs) as components in hole transport layers and emissive layers due to their favorable electronic and redox properties. mdpi.comansto.gov.auresearchgate.net

Research has shown that replacing C-H bonds with more stable C-D bonds in these organic molecules can enhance the efficiency, stability, and operational lifetime of OLED devices. nih.govansto.gov.au This improvement is attributed to the suppression of non-radiative decay pathways that are often initiated by the vibration of C-H bonds. The limited industrial use of deuterated materials in OLEDs has been partly due to the cost of producing them in large quantities, making the development of efficient synthesis methods crucial. ansto.gov.au

Beyond performance enhancement, deuterated materials offer a unique advantage for research. The significant difference in the neutron scattering length density between hydrogen and deuterium allows for techniques like neutron reflectometry to be used to study the structure and interfaces within a functioning optoelectronic device. mdpi.comnih.govresearchgate.net This provides invaluable insights into device physics, helping to guide the design of next-generation materials. While specific research on this compound in this context is not prominent, the principles apply broadly to deuterated arylamines, a class of compounds for which mild, scalable synthesis is now being developed. mdpi.comnih.gov

Challenges and Opportunities in Large-Scale Synthesis and Application of Highly Deuterated Compounds

Despite the promising applications of deuterated compounds, several challenges hinder their large-scale synthesis and widespread adoption. A primary obstacle is the high cost associated with deuterium sources and deuterated reagents. unam.mxmdpi.comoaepublish.com While D₂O is relatively inexpensive, many synthetic routes still rely on costly deuterated building blocks or metal hydrides. nih.gov

Achieving high levels of isotopic purity and controlling the specific site of deuteration (regioselectivity) are also significant synthetic challenges. nih.govoaepublish.comthieme-connect.com Traditional methods often require harsh conditions, which can lead to unwanted side reactions, scrambling of the deuterium label, and laborious purification processes. oaepublish.com For industrial applications, particularly in pharmaceuticals and materials science, the ability to produce multi-gram or even kilogram quantities of deuterated compounds reliably and economically is essential. mdpi.comglobalgrowthinsights.com

These challenges create significant opportunities for innovation. The development of novel catalytic systems—including those based on transition metals, photoredox chemistry, and electrochemistry—is a major focus. researchgate.netthieme-connect.com These modern methods aim to provide milder, more selective, and more efficient pathways to deuterated molecules. thieme-connect.com Success in developing scalable and cost-effective synthesis will unlock the full potential of deuterated compounds. mdpi.com The growing market for deuterated drugs and advanced materials provides a strong incentive for research and development in this area, promising to transform these specialized molecules into mainstream chemical commodities. globalgrowthinsights.com

Broader Impact on Chemical Biology and Biomedical Sciences

The impact of deuteration, particularly of amines, extends deeply into chemical biology and the biomedical sciences. The foundational principle is the deuterium kinetic isotope effect (KIE), where the greater strength of the C-D bond compared to the C-H bond can slow metabolic processes. researchgate.netresearchgate.netnih.gov

In medicinal chemistry, this effect is strategically used to improve the pharmacokinetic profiles of drugs. nih.govresearchgate.net Many drug molecules contain amine groups that are sites of metabolic oxidation by enzymes like cytochrome P450. By replacing hydrogen atoms at or near these metabolic "soft spots" with deuterium, the rate of drug breakdown can be reduced. portico.orgnih.gov This can lead to a longer drug half-life, increased exposure, and potentially a reduced dosing frequency. wikipedia.org Furthermore, deuteration can alter metabolic pathways, sometimes reducing the formation of toxic metabolites and thereby improving the drug's safety profile. researchgate.netunibestpharm.com This strategy culminated in the first FDA-approved deuterated drug, deutetrabenazine, in 2017, validating this approach to drug development. unibestpharm.comacs.org

Beyond creating better drugs, deuterated compounds like this compound are invaluable tools for research. They are widely used as internal standards in mass spectrometry for quantitative analysis due to their mass difference from the non-deuterated analyte. researchgate.netvulcanchem.com As isotopic tracers, they allow researchers to follow the metabolic fate of molecules within biological systems without significantly altering their chemical behavior, providing critical insights into metabolic pathways and disease mechanisms. researchgate.netvulcanchem.comontosight.ai

Emerging applications are leveraging the unique physical properties of the C-D bond for advanced bio-imaging. The C-D bond has a distinct vibrational frequency that can be detected by Raman spectroscopy, enabling "label-free" tracking of deuterated drugs and metabolites in living cells. europa.eu This opens the door to studying drug uptake and distribution with minimal perturbation, offering a clearer picture of biological processes at the molecular level. europa.eu

Data Tables

Table 1: Comparison of Physicochemical Properties: this compound vs. Benzylamine (B48309)

| Property | This compound | Benzylamine |

| Molecular Formula | C₇D₇H₂N vulcanchem.com | C₇H₉N nih.gov |

| Molecular Weight | 114.20 g/mol vulcanchem.com | 107.15 g/mol nih.gov |

| CAS Number | 167750-79-0 lgcstandards.com | 100-46-9 lgcstandards.com |

| HCl Salt CAS Number | 352431-27-7 vulcanchem.com | 3287-99-8 |

| HCl Salt Molecular Weight | 150.66 g/mol vulcanchem.comcymitquimica.com | 143.61 g/mol |

| Appearance | - | Colorless to light yellow liquid nih.gov |

| Isotopic Purity (Typical) | ≥98 atom % D vulcanchem.comcymitquimica.com | Not Applicable |

| IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl)di(deuterio)methanamine lgcstandards.com | phenylmethanamine nih.gov |

| SMILES | N([2H])C([2H])([2H])c1c([2H])c([2H])c([2H])c([2H])c1[2H] lgcstandards.com | C1=CC=C(C=C1)CN nih.gov |

Q & A

Basic: What is the chemical identity of Benzyl-d7-amine, and why is its deuteration significant in NMR studies?

Answer:

this compound (C₆D₅CD₂NH₂) is a deuterated derivative of benzylamine, where seven hydrogen atoms are replaced with deuterium (²H). This isotopic labeling reduces proton-induced signal splitting in nuclear magnetic resonance (NMR) spectroscopy, enhancing spectral resolution. Deuteration is critical in hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE-Relay), where deuterated amines minimize spin diffusion and improve polarization transfer efficiency to target molecules (e.g., sugars) .

Basic: How is this compound utilized in experimental design for hyperpolarized NMR studies?

Answer:

In SABRE-Relay experiments, this compound acts as a polarization transfer agent. A typical protocol involves:

- Concentration: 23.8 mM this compound in a solvent mixture (e.g., DCM-d₂:DMF = 1.6:1) .

- Co-substrates: Paired with catalysts (e.g., d²²-5) and target analytes (e.g., 40 mM D-glucose or D-fructose).

- Conditions: Hyperpolarization at 9.4 T magnetic field strength, with single-scan acquisitions (15 seconds) or signal-averaged scans (16 accumulations) to enhance sensitivity .

Advanced: How does this compound compare to other deuterated amines in optimizing ¹³C NMR signal enhancement?

Answer:

Comparative studies show this compound outperforms alternatives like d⁴-phenethylamine and non-deuterated benzylamine in SABRE-Relay. Key metrics include:

- Signal Enhancement: ~10–20× higher for glucose/fructose C-1 resonances due to reduced proton-deuterium exchange interference .

- Isotopic Purity: 99 atom% D ensures minimal residual proton signals, critical for low-concentration detection (<1 µM) .

Methodologically, screening amines under identical conditions (catalyst, solvent, field strength) is essential to validate performance .

Advanced: What methodological considerations are required to resolve contradictions in hyperpolarized NMR data (e.g., isomer distribution quantification)?

Answer:

Discrepancies in isomer ratios (e.g., α/β-glucose) may arise from:

- Scan Averaging: Single-scan vs. 16-scan accumulations can alter apparent ratios due to transient polarization dynamics .

- Deuterium Labeling: Natural abundance ¹³C vs. isotopically labeled analytes introduce variance. Calibration with labeled standards is recommended .

- Carrier Specificity: Conflicting results with other amines (e.g., NH₃ or phenethylamine) necessitate controlled comparisons to isolate carrier-specific effects .

Advanced: How can researchers ensure reproducibility in synthetic protocols for deuterated amines like this compound?

Answer:

Key steps include:

- Isotopic Purity Verification: Use ¹H/²H NMR or mass spectrometry to confirm ≥99% deuteration .

- Storage Conditions: Store at –20°C under inert gas (Ar/N₂) to prevent deuteration loss via H-D exchange .

- Catalyst Compatibility: Pre-screen with SABRE catalysts (e.g., Ir-based complexes) to avoid side reactions .

Basic: What are the ethical and reporting standards for studies involving deuterated compounds like this compound?

Answer:

- Data Transparency: Disclose isotopic purity, synthetic routes, and hyperpolarization parameters (e.g., field strength, scan numbers) to enable replication .

- Conflict of Interest: Declare funding sources (e.g., NMR instrumentation grants) and vendor partnerships (e.g., catalyst suppliers) .

- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.